Cas no 100565-90-0 (Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI))
![Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI) structure](https://it.kuujia.com/scimg/cas/100565-90-0x500.png)
100565-90-0 structure
Nome del prodotto:Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI)
Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI)
- 2H-Pyrazolo[4,3-d]pyrimidine,acetic acid deriv.
- ethyl 2-[2-methyl-3-[(9E,12E)-octadeca-9,12-dienoxy]pyrazolo[4,3-d]pyrimidin-7-yl]sulfanylacetate
- 100565-90-0
- Acetic acid, ((2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo(4,3-d)pyrimidin-7-yl)thio)-, ethyl ester
- 2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine
-
- Inchi: InChI=1S/C28H44N4O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-28-26-25(31-32(28)3)27(30-23-29-26)36-22-24(33)34-5-2/h9-10,12-13,23H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+
- Chiave InChI: AQRAFDBBIILVJM-OKLKQMLOSA-N
- Sorrisi: CCCCC/C=C/C/C=C/CCCCCCCCOC1N(C)N=C2C(=NC=NC=12)SCC(OCC)=O
Proprietà calcolate
- Massa esatta: 516.31372
- Massa monoisotopica: 516.313412
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 36
- Conta legami ruotabili: 21
- Complessità: 634
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.6
- Superficie polare topologica: 104
Proprietà sperimentali
- Densità: 1.09
- Punto di ebollizione: 648.1°Cat760mmHg
- Punto di infiammabilità: 345.7°C
- Indice di rifrazione: 1.549
- PSA: 79.13
- LogP: 7.21080
Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI) Letteratura correlata
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
100565-90-0 (Acetic acid,[[2-methyl-3-(9,12-octadecadienyloxy)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]thio]-,ethyl ester (9CI)) Prodotti correlati
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
